molecular formula C15H15N3O3S B11070659 N-(1H-indazol-6-yl)-4-methoxy-3-methylbenzenesulfonamide

N-(1H-indazol-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11070659
M. Wt: 317.4 g/mol
InChI Key: XVLUYVFUBMGOJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indazol-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the formation of the indazole core followed by sulfonamide formation. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can then be introduced through a reaction with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indazol-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-Indazol-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Indazol-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups may enhance its binding affinity and selectivity towards certain biological targets compared to other indazole derivatives .

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-10-7-13(5-6-15(10)21-2)22(19,20)18-12-4-3-11-9-16-17-14(11)8-12/h3-9,18H,1-2H3,(H,16,17)

InChI Key

XVLUYVFUBMGOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)OC

Origin of Product

United States

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